molecular formula C8H9NO B1209421 Benzeneacetaldehyde, oxime CAS No. 7028-48-0

Benzeneacetaldehyde, oxime

Cat. No.: B1209421
CAS No.: 7028-48-0
M. Wt: 135.16 g/mol
InChI Key: CXISHLWVCSLKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetaldehyde, oxime, also known as benzaldehyde oxime, is an organic compound with the chemical formula C7H7NO. It is an aldehyde oxime, a derivative of benzaldehyde, and is an important intermediate in the synthesis of a variety of compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It has also been studied for its potential as a therapeutic agent for various diseases.

Scientific Research Applications

1. Spectrophotometric Determination of Cobalt

Benzeneacetaldehyde oxime derivatives are used as analytical reagents in spectrophotometry. Specifically, Benzeneacetaldehyde-4-hydroxy-alpha-oxo-aldoxime has been employed for the determination of cobalt. It reacts with cobalt to form a yellow-colored chelate, which can be extracted and quantified spectrophotometrically. This method has been applied in various samples, including pharmaceuticals, biological samples, and alloys (Jadhav et al., 1998).

2. Study of Skin Sensitizing Effects

Benzeneacetaldehyde oxime compounds have been studied for their skin sensitizing effects. Research has indicated that certain oximes, including derivatives of benzeneacetaldehyde, can act as strong contact allergens. These studies are important in understanding the potential risks of using oximes in consumer products, such as cosmetics and food (Nilsson et al., 2005).

3. Organic Synthesis and C–H Functionalization

Benzeneacetaldehyde oximes are involved in organic synthesis, particularly in the formation of oxime ketals of tetrahydrofuran through C–H functionalization. This process is catalyzed by water-tolerant transition metal triflates, and the formation of oxime ketal has been confirmed through NMR analysis (Shafi, 2015).

4. Photoinduced Electron-Transfer Reactions

Benzeneacetaldehyde oximes are studied in the context of photoinduced electron-transfer reactions. These studies explore the mechanistic aspects of photosensitized reactions of benzaldehyde oximes, which are important for understanding their reactivity and potential applications in photochemistry (De Lijser et al., 2006).

5. Radiosynthesis and Biodistribution Studies

In nuclear medicine, benzeneacetaldehyde oxime derivatives have been used in the radiosynthesis and study of the biodistribution of certain radiolabeled compounds. This research is critical for developing new radiotracers for imaging applications like positron emission tomography (PET) (Glaser et al., 2008).

6. Understanding Atmospheric Chemistry

Benzeneacetaldehyde and its derivatives are studied for their role in atmospheric chemistry, particularly in the context of hydrocarbon measurements and their reactions with atmospheric components. Such studies are vital for understanding air pollution and developing strategies for environmental protection (Xu et al., 2003).

7. Investigation of Cell Death Mechanisms

Research on benzeneacetaldehyde oximes includes studying their toxic effects at a cellular level, particularly in the context of organophosphate poisoning antidotes. These studies help in understanding the cellular mechanisms of action of these compounds and their potential applications in biomedicine (Zandona et al., 2021).

Mechanism of Action

Oximes, including Benzeneacetaldehyde, oxime, have gained popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetyl-cholinesterase (AChE) .

Safety and Hazards

While specific safety and hazard information for Benzeneacetaldehyde, oxime was not found, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . They have unique properties that include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity . Future research directions may focus on further exploring these properties and developing new applications .

Properties

IUPAC Name

N-(2-phenylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-9-7-6-8-4-2-1-3-5-8/h1-5,7,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISHLWVCSLKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7028-48-0
Record name Phenylacetaldoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7028-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylacetaldoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007028480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, oxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenylacetaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenylacetaldehyde (12.0 g, 7.8 ml, 0.1 mol) was dissolved in EtOH (360 ml) and mixed while stirring successively with hydroxylamine hydrochloride (10.4 g, 0.15 mol) and abs. pyridine (9.7 ml, 0.12 mol). After stirring for 1.5 h at RT, the reaction mixture was concentrated, the residue taken up in toluene (1×100 ml) and the solvent removed again under vacuum. The oily residue was stirred with EtOAc (350 ml) and water (90 ml) for 15 min. Subsequently, the phases were separated. The organic phase was washed with water (2×80 ml), dried and concentrated. The oil obtained crystallised after a short time. The oil was recrystallised from n-hexane (20 ml). Compound V was obtained as a white solid in a yield of 31% (4.13 g) having a melting point of 90-94° C.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
9.7 mL
Type
reactant
Reaction Step Three
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzeneacetaldehyde, oxime
Reactant of Route 2
Benzeneacetaldehyde, oxime
Reactant of Route 3
Benzeneacetaldehyde, oxime
Reactant of Route 4
Benzeneacetaldehyde, oxime
Reactant of Route 5
Benzeneacetaldehyde, oxime
Reactant of Route 6
Reactant of Route 6
Benzeneacetaldehyde, oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.